molecular formula C8H10F4OS B13410734 4-Heptene-3-thione,6,6,7,7-tetrafluoro-5-hydroxy-2-methyl- CAS No. 88552-01-6

4-Heptene-3-thione,6,6,7,7-tetrafluoro-5-hydroxy-2-methyl-

Cat. No.: B13410734
CAS No.: 88552-01-6
M. Wt: 230.23 g/mol
InChI Key: UAKRIXYCJORWPW-HYXAFXHYSA-N
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Description

4-Heptene-3-thione,6,6,7,7-tetrafluoro-5-hydroxy-2-methyl- is an organic compound with the molecular formula C8H10F4OS and a molecular weight of 230.223 . This compound is characterized by the presence of a heptene backbone, a thione group, and multiple fluorine and hydroxyl substituents. Its unique structure makes it an interesting subject for various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Heptene-3-thione,6,6,7,7-tetrafluoro-5-hydroxy-2-methyl- typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as heptene derivatives and fluorinated reagents.

    Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired transformations.

    Thione Formation:

    Fluorination: The addition of fluorine atoms is carried out using fluorinating agents under controlled conditions to ensure selective substitution.

    Hydroxylation: The hydroxyl group is introduced through oxidation reactions using suitable oxidizing agents.

Industrial Production Methods

In an industrial setting, the production of 4-Heptene-3-thione,6,6,7,7-tetrafluoro-5-hydroxy-2-methyl- may involve large-scale reactors, continuous flow processes, and advanced purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-Heptene-3-thione,6,6,7,7-tetrafluoro-5-hydroxy-2-methyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thione group to thiol or sulfide derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

    Oxidation: Formation of sulfoxides and sulfones.

    Reduction: Formation of thiol or sulfide derivatives.

    Substitution: Formation of substituted heptene derivatives.

Scientific Research Applications

4-Heptene-3-thione,6,6,7,7-tetrafluoro-5-hydroxy-2-methyl- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Heptene-3-thione,6,6,7,7-tetrafluoro-5-hydroxy-2-methyl- involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other biomolecules.

    Pathways: It can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Heptene-3-thione,6,6,7,7-tetrafluoro-5-hydroxy-2-methyl- is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

CAS No.

88552-01-6

Molecular Formula

C8H10F4OS

Molecular Weight

230.23 g/mol

IUPAC Name

(Z)-1,1,2,2-tetrafluoro-6-methyl-5-sulfanylhept-4-en-3-one

InChI

InChI=1S/C8H10F4OS/c1-4(2)5(14)3-6(13)8(11,12)7(9)10/h3-4,7,14H,1-2H3/b5-3-

InChI Key

UAKRIXYCJORWPW-HYXAFXHYSA-N

Isomeric SMILES

CC(C)/C(=C/C(=O)C(C(F)F)(F)F)/S

Canonical SMILES

CC(C)C(=CC(=O)C(C(F)F)(F)F)S

Origin of Product

United States

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